molecular formula C14H18N2O3S B2889848 4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine CAS No. 2034602-62-3

4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine

Cat. No.: B2889848
CAS No.: 2034602-62-3
M. Wt: 294.37
InChI Key: IZORHDCPPDIFLH-UHFFFAOYSA-N
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Description

4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound “4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine” is currently unknown. It is structurally related to 1,2,3,4-tetrahydro-1-naphthylamine , which has been used in the preparation of new chiral phosphine-aminophosphine ligands

Mode of Action

Based on its structural similarity to 1,2,3,4-tetrahydro-1-naphthylamine , it may interact with its targets through a similar mechanism. For instance, ®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The molecular weight of the compound is 294.37, which may influence its bioavailability and pharmacokinetic profile.

Properties

IUPAC Name

4-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-20(18,15-7-9-19-10-8-15)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZORHDCPPDIFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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